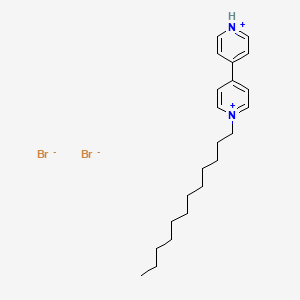
1-Dodecyl-4,4'-bipyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-4,4’-bipyridin-1-ium dibromide is a quaternary ammonium compound that belongs to the family of bipyridinium salts. These compounds are known for their electrochemical properties and are widely studied in the field of supramolecular chemistry. The presence of a long dodecyl chain in its structure imparts unique amphiphilic properties, making it useful in various applications.
Preparation Methods
The synthesis of 1-Dodecyl-4,4’-bipyridin-1-ium dibromide typically involves the quaternization of 4,4’-bipyridine with a dodecyl halide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
4,4’-bipyridine+dodecyl bromide→1-Dodecyl-4,4’-bipyridin-1-ium dibromide
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency of the quaternization process.
Chemical Reactions Analysis
1-Dodecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The bipyridinium core can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in the UV-vis absorption spectra.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium nitrogen atoms.
Complex Formation: It can form complexes with various anions and cations, which can be utilized in the construction of supramolecular assemblies.
Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Dodecyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Biology: The compound’s amphiphilic nature makes it useful as a surfactant in biological assays and membrane studies.
Industry: The compound is used in the formulation of detergents and disinfectants due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-Dodecyl-4,4’-bipyridin-1-ium dibromide is primarily based on its ability to interact with biological membranes and disrupt their integrity. The long dodecyl chain allows the compound to insert into lipid bilayers, leading to increased membrane permeability and potential cell lysis. The bipyridinium core can also participate in redox reactions, which can generate reactive oxygen species and contribute to its antimicrobial activity.
Comparison with Similar Compounds
1-Dodecyl-4,4’-bipyridin-1-ium dibromide can be compared with other bipyridinium compounds such as:
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: This compound has a longer octadecyl chain, which may enhance its surfactant properties but also increase its hydrophobicity.
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) dibromide:
The unique feature of 1-Dodecyl-4,4’-bipyridin-1-ium dibromide is its balance between hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
CAS No. |
92506-16-6 |
|---|---|
Molecular Formula |
C22H34Br2N2 |
Molecular Weight |
486.3 g/mol |
IUPAC Name |
1-dodecyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C22H33N2.2BrH/c1-2-3-4-5-6-7-8-9-10-11-18-24-19-14-22(15-20-24)21-12-16-23-17-13-21;;/h12-17,19-20H,2-11,18H2,1H3;2*1H/q+1;;/p-1 |
InChI Key |
URQHSANZJXYMCA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


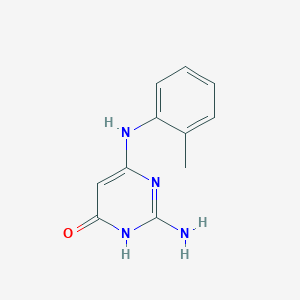
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
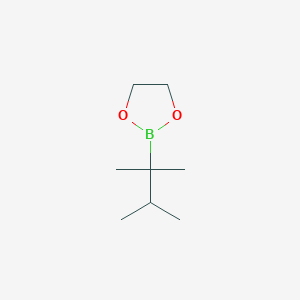
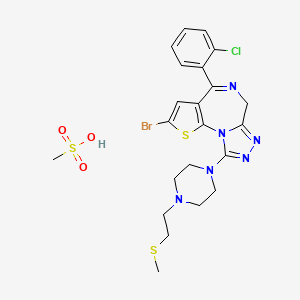

![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)

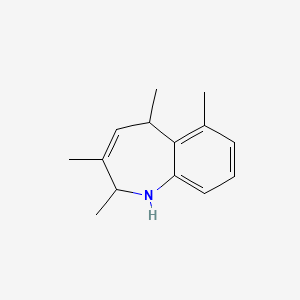
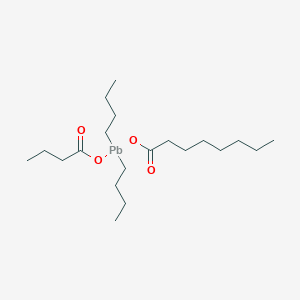
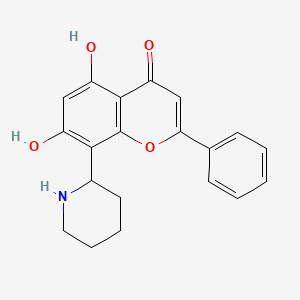
![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)
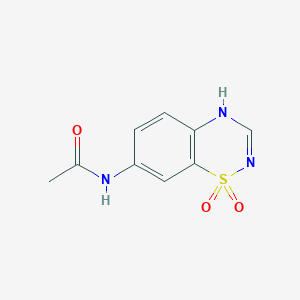
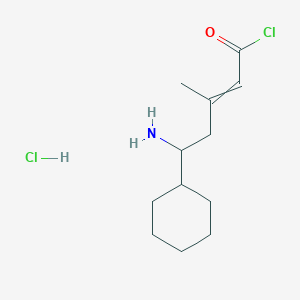
![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)
